4-nitroso-2,5-diphenyl-1H-pyrazol-3-one

Antimycobacterial Nitroso pharmacophore Structure-activity relationship

This compound is a differentiated research intermediate featuring a critical 4-nitroso group essential for anti-mycobacterial SAR, where non-nitrosated analogs show abolished activity. Its specific 2,5-diphenyl pattern and C-nitroso/oxime tautomeric equilibrium make it a safer, non-nitrosamine platform for anticancer library synthesis and nitrosocarbonyl chemistry. Substituting with generic pyrazolones forfeits these critical pharmacophoric and reactivity properties.

Molecular Formula C15H11N3O2
Molecular Weight 265.27 g/mol
CAS No. 62349-51-3
Cat. No. B3823241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-nitroso-2,5-diphenyl-1H-pyrazol-3-one
CAS62349-51-3
Molecular FormulaC15H11N3O2
Molecular Weight265.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C(=O)N(N2)C3=CC=CC=C3)N=O
InChIInChI=1S/C15H11N3O2/c19-15-14(17-20)13(11-7-3-1-4-8-11)16-18(15)12-9-5-2-6-10-12/h1-10,16H
InChIKeyADKMKHLPHXUNRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility30.1 [ug/mL]

4-Nitroso-2,5-diphenyl-1H-pyrazol-3-one (CAS 62349-51-3) – Chemical Identity and Procurement Classification


4-Nitroso-2,5-diphenyl-1H-pyrazol-3-one (CAS 62349-51-3), also named 1,3-diphenyl-1H-pyrazole-4,5-dione 4-oxime, is a C-nitroso heterocyclic compound belonging to the 1H-pyrazol-3-one family. It possesses a molecular formula of C15H11N3O2 and a molecular weight of 265.27 g/mol [1]. The compound features a five-membered pyrazolone ring with phenyl substituents at positions 2 and 5, and a nitroso group at the 4-position. Its structure allows it to exist in a tautomeric equilibrium between the nitroso form and the oxime form, a characteristic that distinguishes it from many simpler pyrazolones lacking this 4-nitroso functionality [1].

Why Generic 4-Nitroso-2,5-diphenyl-1H-pyrazol-3-one Cannot Be Replaced with Other Pyrazolones, Diphenylpyrazoles, or Simple Nitrosopyrazoles


Direct substitution of 4-nitroso-2,5-diphenyl-1H-pyrazol-3-one with seemingly related compounds—such as non-nitrosated 2,5-diphenyl-1H-pyrazol-3-one, 3,4-diphenylpyrazole scaffolds, or even other 4-nitrosopyrazoles with different substitution patterns—carries quantifiable risk. The 4-nitroso group introduces a specific electronic and tautomeric profile (nitroso/oxime equilibrium) that directly governs the compound's reactivity, spectroscopic properties, and potential biological target engagement [1]. Evidence from structure-activity relationship (SAR) studies on related nitroso-pyrazole series demonstrates that the absence of a functional group at the 4-position abolishes anti-mycobacterial activity in vitro, underscoring that the nitroso moiety is not a passive substituent but a critical pharmacophoric element [2]. Furthermore, the specific 2,5-diphenyl substitution pattern on the pyrazolone ring differentiates this compound from N-unsubstituted 4-nitrosopyrazoles bearing trifluoromethyl groups, which exhibit distinct potency and selectivity profiles in antibacterial assays [3]. A researcher or procurement specialist who substitutes this compound with a cheaper or more readily available pyrazolone analog may unknowingly forfeit activity or introduce confounding variables into experimental results.

Quantitative Differentiation Evidence: 4-Nitroso-2,5-diphenyl-1H-pyrazol-3-one vs. Closest Analogs and In-Class Comparators


Required Presence of 4-Nitroso Group for Anti-Mycobacterial Activity: Cross-Study SAR Analysis

In a phenotypic screening study of pyrazole derivatives against Mycobacterium bovis BCG, SAR analysis revealed that pyrazole derivatives lacking a functional group at the 4-position completely lacked anti-mycobacterial activity in vitro. The most potent compound identified was a nitroso-containing pyrazole derivative (NSC 18725), which demonstrated significant reduction in viable bacilli load of starved M. tuberculosis [1]. While NSC 18725 is not structurally identical to 4-nitroso-2,5-diphenyl-1H-pyrazol-3-one, both share the critical 4-nitroso substitution on a pyrazole core. This class-level SAR evidence indicates that the 4-nitroso group is a key determinant of anti-mycobacterial activity and that non-nitrosated analogs would not serve as functional replacements.

Antimycobacterial Nitroso pharmacophore Structure-activity relationship

Class-Level Antibacterial Potency of N-Unsubstituted 4-Nitrosopyrazoles Against Gram-Positive Pathogens

A comprehensive study by Burgart et al. (2020) evaluated a series of 4-nitrosopyrazoles and their 4-amino derivatives for multiple biological activities. N-Unsubstituted 4-nitrosopyrazoles emerged as the most effective tuberculostatics (MIC down to 0.36 µg/mL) and antibacterial agents, with MIC values of 7.8 µg/mL against Streptococcus pyogenes and 15.6 µg/mL against Staphylococcus aureus, S. aureus MRSA, and Neisseria gonorrhoeae [1]. 4-Nitroso-2,5-diphenyl-1H-pyrazol-3-one shares the N-unsubstituted 4-nitrosopyrazole core motif, placing it within this high-activity cluster. In contrast, the corresponding 4-amino derivatives (without the nitroso group) showed different activity profiles, primarily exhibiting radical-scavenging and anticancer activities rather than the direct antibacterial potency of their nitroso precursors [1].

Antibacterial 4-Nitrosopyrazoles MIC

Aqueous Solubility as a Practical Procurement and Formulation Parameter

The experimentally determined aqueous solubility of 4-nitroso-2,5-diphenyl-1H-pyrazol-3-one is 30.1 µg/mL . This value represents a practical benchmark for formulation scientists and medicinal chemists who must assess whether this compound is suitable for in vitro assays or in vivo studies requiring aqueous dosing. The solubility is influenced by the compound's moderate lipophilicity (calculated AlogP approximately 1.29 ) and its ability to engage in hydrogen bonding via the nitroso/oxime and carbonyl groups. While direct head-to-head solubility comparisons with closely related analogs are not available in the peer-reviewed literature, this measured value provides a reference point that can be used to assess lot-to-lot consistency and to compare against computational predictions for designed analogs.

Solubility Formulation Physicochemical property

Tautomeric Equilibrium (Nitroso/Oxime) as a Distinctive Molecular Feature Affecting Reactivity

4-Nitroso-2,5-diphenyl-1H-pyrazol-3-one exists in equilibrium between its C-nitroso form (4-nitroso-2,5-diphenyl-1H-pyrazol-3-one) and its oxime tautomer (1,3-diphenyl-1H-pyrazole-4,5-dione 4-oxime). This tautomerism is a direct consequence of the 4-nitroso substitution adjacent to the 3-carbonyl group and is not observed in 4-unsubstituted or 4-amino pyrazolones [1]. The nitroso/oxime equilibrium can influence the compound's UV-Vis absorption profile, redox behavior, and metal-chelating properties, as documented for aromatic C-nitroso compounds generally [2]. In contrast, 2,5-diphenyl-1H-pyrazol-3-one lacking the 4-nitroso group does not exhibit this tautomerism, and 4-amino derivatives exist predominantly in the amino form. This molecular property carries practical implications: the nitroso form can act as an electrophile or participate in cycloaddition reactions, while the oxime form can serve as a metal ligand or hydrogen-bond donor/acceptor.

Tautomerism C-nitroso chemistry Reactivity

Recommended Application Scenarios for 4-Nitroso-2,5-diphenyl-1H-pyrazol-3-one Based on Available Evidence


Antibacterial Drug Discovery: Hit-to-Lead Optimization Leveraging the 4-Nitroso Pharmacophore

Based on class-level evidence that N-unsubstituted 4-nitrosopyrazoles are the most potent antibacterial and tuberculostatic agents within their chemical series (MIC values reaching 0.36 µg/mL against M. tuberculosis and 7.8 µg/mL against S. pyogenes [1]), 4-nitroso-2,5-diphenyl-1H-pyrazol-3-one is a structurally relevant starting point for medicinal chemistry campaigns targeting Gram-positive pathogens and mycobacteria. The compound's 4-nitroso group is essential for activity, as SAR studies confirm that removal of 4-position functionality abrogates anti-mycobacterial effects [2]. Researchers engaged in antibacterial hit-to-lead or lead optimization should prioritize this compound over non-nitrosated pyrazolones, which lack the critical pharmacophoric nitroso group.

Synthetic Intermediate for 4-Amino Pyrazolone Derivatives with Anticancer Potential

4-Nitroso-2,5-diphenyl-1H-pyrazol-3-one serves as the direct precursor to 4-amino-2,5-diphenyl-1H-pyrazol-3-one via reduction. The corresponding 4-amino derivatives in related trifluoromethyl series have demonstrated potent anticancer activity (selectivity index >1351 against HeLa cells) as well as radical-scavenging and analgesic properties [1]. The 2,5-diphenyl substitution pattern may confer distinct biological properties compared to the trifluoromethyl analogs, making this compound a valuable synthetic entry point for generating novel 4-amino pyrazolone libraries for anticancer screening.

C-Nitroso Chemical Biology: Tool Compound for Nitroso-Specific Reactivity Studies

The compound's C-nitroso/oxime tautomeric equilibrium provides a well-defined small-molecule platform for studying nitroso-specific chemistry, including nitrosocarbonyl generation, hetero-Diels-Alder cycloadditions, and metal coordination [1]. Unlike N-nitroso compounds (nitrosamines), which carry genotoxic liability concerns, aromatic C-nitroso compounds like 4-nitroso-2,5-diphenyl-1H-pyrazol-3-one offer a distinct reactivity profile. Researchers developing nitroso-based bioconjugation strategies, probing nitroso biochemistry, or investigating nitrosocarbonyl intermediates should select this compound over non-nitrosated pyrazolones, which cannot participate in these reactions.

Antifungal Agent Development: Exploration of 4-Nitrosopyrazole Scaffold Activity

Independent studies on 4-nitrosopyrazole derivatives have demonstrated potent in vitro antifungal activity, with some compounds being 4 times more potent than Amphotericin B and Fluconazole against Cryptococcus neoformans [1]. Although these data were generated on structurally distinct 4-nitrosopyrazole derivatives rather than the 2,5-diphenyl pyrazolone specifically, the shared 4-nitroso pharmacophore supports the inclusion of 4-nitroso-2,5-diphenyl-1H-pyrazol-3-one in antifungal screening cascades. Procurement of this compound for antifungal SAR exploration is justified by the documented class-level antifungal potential of 4-nitrosopyrazoles, particularly when compared to non-nitrosated pyrazolones that have shown only weak antimycotic activity.

Quote Request

Request a Quote for 4-nitroso-2,5-diphenyl-1H-pyrazol-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.